Product packaging for 2-(4-Cyanophenyl)-2,2-difluoroacetic acid(Cat. No.:CAS No. 1261358-84-2)

2-(4-Cyanophenyl)-2,2-difluoroacetic acid

Cat. No.: B1455578
CAS No.: 1261358-84-2
M. Wt: 197.14 g/mol
InChI Key: YNJRLINCQPOYJK-UHFFFAOYSA-N
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Description

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is a fluorinated aromatic carboxylic acid characterized by a difluoroacetic acid backbone substituted at the α-carbon with a 4-cyanophenyl group. The electron-withdrawing cyano (-CN) and fluorine substituents influence its physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which are critical for pharmaceutical and agrochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5F2NO2 B1455578 2-(4-Cyanophenyl)-2,2-difluoroacetic acid CAS No. 1261358-84-2

Properties

IUPAC Name

2-(4-cyanophenyl)-2,2-difluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJRLINCQPOYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ester Hydrolysis Route from Ethyl Esters

A well-documented method to prepare 2-(4-cyanophenyl)-2,2-difluoroacetic acid is through hydrolysis of the corresponding ethyl ester precursor, this compound ethyl ester.

  • Procedure : The ethyl ester is dissolved in a mixture of potassium carbonate (K2CO3) aqueous solution and dimethylformamide (DMF). The reaction mixture is stirred at room temperature (~25°C) for approximately 18 hours.
  • Workup : After completion, the reaction mixture is neutralized with 5% hydrochloric acid (HCl), extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • Purification : The crude product is purified by silica gel column chromatography.
  • Yield : This method yields the target acid with high efficiency, approximately 79% yield reported for the 4-cyanophenyl derivative.

This hydrolysis approach is versatile and has also been applied to other aromatic difluoroacetic acid derivatives with yields ranging from 79% to 93%, indicating its robustness.

Direct Reaction of 4-Cyanobenzaldehyde with Difluoroacetic Acid

Another synthetic approach involves the reaction of 4-cyanobenzaldehyde with difluoroacetic acid or its derivatives in the presence of a catalyst.

  • Reaction Conditions : Typically carried out in organic solvents such as dichloromethane or tetrahydrofuran (THF).
  • Temperature : The reaction can be performed at room temperature or under reflux.
  • Catalysts : Acid catalysts or other activating agents may be used to facilitate the formation of the difluoroacetic acid moiety attached to the aromatic ring.
  • Outcome : This route allows the direct formation of the acid without isolating intermediate esters, though detailed yields and conditions are less frequently reported in publicly available literature.

Industrial and Scalable Production Methods

Industrial synthesis prioritizes scalability, cost-effectiveness, and environmental considerations.

  • Continuous Flow Reactors : Use of continuous flow technology to optimize reaction times and yields while maintaining product purity.
  • Green Chemistry Principles : Implementation of solvent recycling, waste minimization, and safer reagents to improve sustainability.
  • Solvent Systems : Preference for solvents that enable easy separation and recycling, such as ethyl acetate and water mixtures.
  • Process Optimization : Reaction parameters (temperature, catalyst loading, reaction time) are optimized to maximize yield and minimize by-products.

Chemical Reaction Analysis Related to Preparation

The compound can undergo various transformations relevant to its synthesis or derivatization:

Reaction Type Reagents/Conditions Products/Notes
Oxidation Potassium permanganate, chromium trioxide Oxidized carboxylic acids or derivatives
Reduction Lithium aluminum hydride, catalytic hydrogenation Reduction of cyano group to amines
Nucleophilic Substitution Amines, thiols under basic conditions Substitution of fluorine atoms with other groups

These reactions highlight the chemical versatility of the compound and potential synthetic modifications.

Summary Table of Key Preparation Parameters

Method Starting Material Conditions Yield (%) Notes
Hydrolysis of Ethyl Ester This compound ethyl ester K2CO3 aqueous/DMF, 25°C, 18 h ~79 Silica gel purification, mild conditions
Direct Reaction with Aldehyde 4-Cyanobenzaldehyde + difluoroacetic acid Organic solvent, catalyst, RT/reflux Not specified Catalyst-dependent, solvent choice critical
Industrial Continuous Flow Various precursors Optimized flow conditions High Emphasis on green chemistry and scalability

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The compound is commonly synthesized via hydrolysis of its ethyl ester derivative. A representative procedure involves:

Reaction ConditionsOutcomeYieldSource
Ethyl ester + H₂O/K₂CO₃ in methanol (25°C, 18 hr)Conversion to 2-(4-cyanophenyl)-2,2-difluoroacetic acid96%

This base-mediated saponification proceeds under mild conditions, retaining the difluoromethyl and cyano groups .

Decarboxylation Pathways

The difluoroacetic acid moiety undergoes decarboxylation under thermal or basic conditions, generating α,α-difluorobenzylic intermediates:

Key Observations:

  • Thermal Decarboxylation : At 80°C in polar solvents (e.g., DMSO), releases fluoroform (CF₃H) and forms 1-difluoromethyl-4-nitrobenzene derivatives .

  • Solvent Dependency :

    • Polar solvents (DMPU, DMSO) favor trifluoroacetate release.

    • Non-polar solvents (dioxane, THF) promote fluoroform elimination .

Mechanistic Insight : DFT calculations (B3LYP/6-31+G*) reveal exergonic reaction energies (−39.9 kcal/mol for para-nitrophenyl derivatives), confirming thermodynamic feasibility .

Transition Metal-Catalyzed Coupling Reactions

The cyano group enables participation in palladium-catalyzed cross-coupling reactions:

SubstrateCatalyst SystemProductYieldSource
Aryl boronic acidsPd(OAc)₂/Fe(acac)₃Difluoromethylated arenes55–91%

Example: Reaction with bis(4-cyanophenyl)iodonium salts and Cu(CHF₂) complexes generates 4-(difluoromethyl)benzonitrile (44–57% yield) .

Photocatalytic Radical Reactions

Under iron-catalyzed LMCT (ligand-to-metal charge transfer) conditions, the compound participates in fluoroalkylation:

ConditionsOutcomeKey IntermediateSource
Fe(OH)(OAc)₂, 405 nm lightFluoroalkylated quinoline-2,4-dionesCF₃ radicals

Radical trapping experiments (TEMPO inhibition) and isotopic labeling confirm a free-radical mechanism .

Salt Formation and Coordination Chemistry

The carboxylic acid readily forms salts for enhanced reactivity:

Salt FormApplicationObservationsSource
Potassium salt (KOCOCF₂Ar-CN)Precursor for nucleophilic substitutionsStabilizes α,α-difluorocarbanions

These salts act as intermediates in SN2 reactions or metal-catalyzed transformations .

Functional Group Transformations

  • Cyano Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, though no direct examples are documented for this compound.

  • Carboxylic Acid Derivatives :

    • Amide Formation : Reacts with amines (e.g., EDC/HOBt coupling) to yield difluoroacetamide derivatives.

    • Esterification : Re-esterification with alcohols under acid catalysis .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceSource
2-(4-Chlorophenyl)-2,2-difluoroacetic acidHigher electrophilicity due to Cl vs. CN
2-Phenyl-2,2-difluoroacetic acidReduced steric hindrance (no para substituent)

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique chemical properties allow for various functional modifications, making it valuable in the development of new materials and pharmaceuticals.

Biology

  • Enzyme Interaction Studies: The compound can be utilized in studies focusing on enzyme interactions and metabolic pathways. Its structural similarities to other compounds that target specific enzymes suggest potential roles in biochemical research .
  • Anti-inflammatory Research: Based on the actions of similar compounds, it may exhibit anti-inflammatory properties by influencing cytokine production, although further studies are needed to confirm these effects.

Pharmaceutical Industry

  • Drug Development: The compound's unique structure positions it as a candidate for developing novel therapeutic agents. Its potential as an intermediate in drug synthesis could lead to advancements in pharmaceuticals targeting various diseases.

Material Science

  • Advanced Materials Production: Due to its distinctive chemical characteristics, it is also employed in creating advanced materials such as polymers and coatings. These applications leverage its stability and reactivity to enhance material properties.

Case Study 1: Synthesis Efficiency

A study demonstrated that using optimized reaction conditions for synthesizing 2-(4-Cyanophenyl)-2,2-difluoroacetic acid yielded a product efficiency of approximately 79%. This efficiency highlights the importance of refining synthetic methods to enhance scalability for industrial applications.

Research into structurally similar compounds has suggested that derivatives of this compound may possess significant biological activities. Mechanistic studies are underway to explore how these compounds interact with biological targets, potentially leading to new therapeutic avenues .

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyanophenyl group and the difluoroacetic acid moiety allows the compound to bind to active sites or interact with specific amino acid residues, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-cyanophenyl)-2,2-difluoroacetic acid with key analogs, focusing on structural features, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-CN-C₆H₄, -CF₂COOH C₉H₅F₂NO₂ 209.14 (calculated) High acidity (predicted pKa ~1.5–2.5), moderate logP (~1.8–2.5); potential enzyme inhibition
2-(3-Cyanophenyl)-2,2-difluoroacetic acid 3-CN-C₆H₄, -CF₂COOH C₉H₅F₂NO₂ 209.14 Used in pharmaceutical research; bulk pricing available
2-(4-Chlorophenyl)-2,2-difluoroacetic acid 4-Cl-C₆H₄, -CF₂COOH C₈H₅ClF₂O₂ 206.57 pKa ~2.1; logP ~2.3; intermediate in pesticide/drug synthesis
2-(4-Bromophenyl)-2,2-difluoroacetic acid 4-Br-C₆H₄, -CF₂COOH C₈H₅BrF₂O₂ 251.03 Higher molecular weight; reactivity in cross-coupling reactions
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid 3,4-Cl₂-C₆H₃, -CF₂COOH C₈H₄Cl₂F₂O₂ 241.02 Used in organic synthesis (e.g., dyes, pharmaceuticals)
MHY3200 4-(5-Cl-benzothiazolyl), -CF₂COOH C₁₅H₈ClF₂NO₃S 367.75 PPARα agonist (EC₅₀ ~0.5 μM); improves lipid metabolism in NAFLD models
2-(4-Acetylphenyl)-2,2-difluoroacetic acid 4-COCH₃-C₆H₄, -CF₂COOH C₁₀H₈F₂O₃ 214.17 NMR data available (δ 193.5 ppm for acetyl group); intermediate in Pd-catalyzed reactions

Key Observations:

Electronic Effects: The 4-cyanophenyl group enhances acidity compared to non-fluorinated analogs due to strong electron-withdrawing effects (-CN and -F). For example, 2-(4-chlorophenyl)-2,2-difluoroacetic acid has a pKa ~2.1 , while the cyano analog is predicted to be more acidic (pKa ~1.5–2.5). Bromine or chlorine substituents increase molecular weight and polarizability, affecting solubility and reactivity .

Biological Activity: MHY3200, a benzothiazole-containing analog, demonstrates potent PPARα activation (binding affinity −8.89 kcal/mol) and hepatoprotective effects in preclinical studies . Chlorophenyl derivatives are commonly used as intermediates in nonsteroidal anti-inflammatory drug (NSAID) analogs to avoid metabolic toxicity .

Synthetic Utility: Difluoroacetic acid derivatives with acetyl or cyano groups serve as precursors for cross-coupling reactions (e.g., Pd-catalyzed α-arylation) . Bromophenyl analogs are valuable in Suzuki-Miyaura couplings due to the reactivity of the C-Br bond .

Biological Activity

2-(4-Cyanophenyl)-2,2-difluoroacetic acid is an organic compound characterized by its unique structure, which includes a cyano group (C≡N) and two fluorine atoms attached to a difluoroacetic acid moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and drug development.

Structural Characteristics

The molecular formula of this compound is C9H6F2N O2, with a molecular weight of approximately 197.14 g/mol. The presence of the cyano and difluoro functionalities suggests potential for diverse chemical reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. Preliminary studies indicate that the compound may exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Initial assessments suggest that compounds with similar structures may possess antimicrobial properties. The cyano group can enhance the lipophilicity and membrane permeability of the molecule, potentially contributing to its bioactivity.
  • Anticancer Potential : The difluoroacetic acid moiety is known for its role in inhibiting metabolic pathways in cancer cells. Similar compounds have shown promise in disrupting cell proliferation and inducing apoptosis.

Comparative Analysis

To better understand the potential biological activity of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(4-Chlorophenyl)-2,2-difluoroacetic acidC8H5ClF2O2Contains chlorine instead of cyano group
3-(4-Cyanophenyl)-3,3-difluoropropanoic acidC9H8F2N O2Propanoic acid structure
2-(Phenyl)-2,2-difluoroacetic acidC9H7F2O2Lacks cyano group; simpler structure

The structural diversity among these compounds indicates varying reactivities and biological activities that warrant further investigation.

Future Directions

Further research is essential to elucidate the specific biological activities of this compound. Potential areas for exploration include:

  • Mechanistic Studies : Understanding the mechanism by which this compound interacts with biological targets could reveal its therapeutic potential.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and pharmacodynamics will provide insights into its efficacy and safety profiles.
  • Structural Modifications : Investigating derivatives of this compound could lead to enhanced biological activities or novel applications in drug development.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-(4-Cyanophenyl)-2,2-difluoroacetic acid, and how do they resolve structural ambiguities?

  • Methodological Answer : Utilize 1H/13C/19F NMR to confirm the presence of the cyanophenyl group and difluoroacetic acid moiety. Fluorine's electronegativity causes distinct downfield shifts in 19F NMR (~-100 to -120 ppm for CF2 groups). IR spectroscopy (1700–1750 cm⁻¹) verifies the carboxylic acid C=O stretch. Cross-reference with X-ray crystallography data from structurally similar fluorinated arylacetic acids (e.g., 4-Fluorophenylacetic acid derivatives) to resolve ambiguities in substituent positioning .

Q. What synthetic routes are available for this compound, and what are their limitations?

  • Methodological Answer :

  • Route 1 : Nucleophilic substitution of 4-cyanophenylmagnesium bromide with ethyl difluoroacetate, followed by acidic hydrolysis. Limitations include competing side reactions due to the electron-withdrawing cyano group reducing Grignard reactivity.
  • Route 2 : Coupling 4-cyanophenylboronic acid with difluoroacetic acid derivatives via Pd-catalyzed cross-coupling. Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh3)4) and base (K2CO3) to mitigate cyanide group interference .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using TGA/DSC to monitor thermal decomposition (typical range: 150–250°C). Store samples under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the CF2 group. Monitor hydrolytic stability via HPLC in buffered solutions (pH 2–12) to identify degradation products .

Advanced Research Questions

Q. How can statistical Design of Experiments (DOE) optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodological Answer : Apply a central composite design to evaluate factors like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst type (Pd vs. Cu). Use ANOVA to identify significant interactions. For example, high polarity solvents (DMF) may improve solubility but accelerate side reactions with the cyano group. DOE minimizes trial-and-error approaches and identifies Pareto-optimal conditions .

Q. What computational strategies predict the reactivity of the difluoroacetic acid moiety in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare with fluorinated analogs (e.g., 2,2-difluoroacetophenone) to assess fluorine’s leaving-group potential. Solvent effects can be modeled using the SMD continuum approach. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in DMSO/H2O mixtures) .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvent systems?

  • Methodological Answer : Conduct a systematic solubility study using Hansen solubility parameters (δD, δP, δH) to categorize solvents (e.g., DMSO, acetone, hexane). Measure solubility via gravimetric analysis at 25°C and 50°C. For polar aprotic solvents (δP > 10 MPa¹/²), solubility may correlate with dipole moment. Address discrepancies by verifying purity (>98% via HPLC) and controlling crystallinity (PXRD analysis) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Cyanophenyl)-2,2-difluoroacetic acid
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2-(4-Cyanophenyl)-2,2-difluoroacetic acid

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